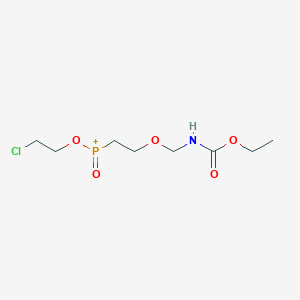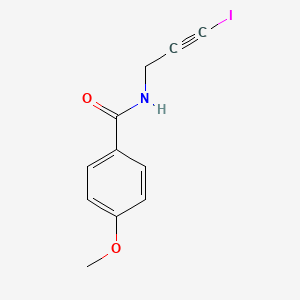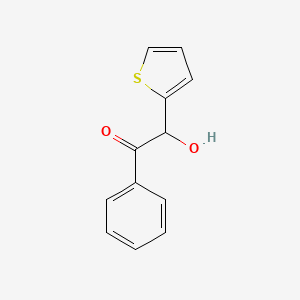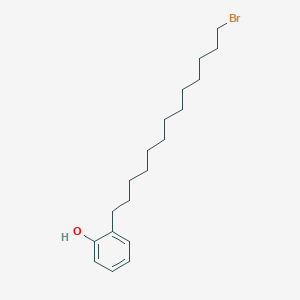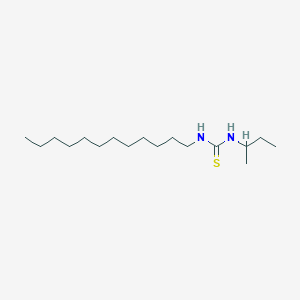
N-Butan-2-yl-N'-dodecylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butan-2-yl-N’-dodecylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms This particular compound features a butan-2-yl group and a dodecyl group attached to the thiourea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butan-2-yl-N’-dodecylthiourea typically involves the reaction of dodecylamine with butan-2-yl isothiocyanate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Butan-2-yl-N’-dodecylthiourea can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Butan-2-yl-N’-dodecylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-Butan-2-yl-N’-dodecylthiourea has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N-Butan-2-yl-N’-dodecylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can interact with biological molecules such as proteins and enzymes, potentially inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-dodecylthiourea
- N-(4-Methoxyphenyl)-N’-dodecylthiourea
- N-(4-Chlorophenyl)-N’-dodecylthiourea
Uniqueness
N-Butan-2-yl-N’-dodecylthiourea is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
62552-45-8 |
|---|---|
Molecular Formula |
C17H36N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-butan-2-yl-3-dodecylthiourea |
InChI |
InChI=1S/C17H36N2S/c1-4-6-7-8-9-10-11-12-13-14-15-18-17(20)19-16(3)5-2/h16H,4-15H2,1-3H3,(H2,18,19,20) |
InChI Key |
ZVYMOFSVAPQAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


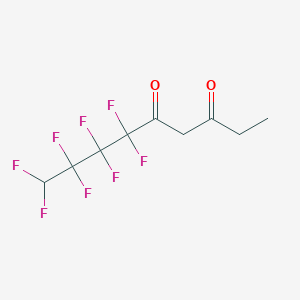
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene](/img/structure/B14521997.png)
![8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane](/img/structure/B14522001.png)

![1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one](/img/structure/B14522012.png)
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14522023.png)
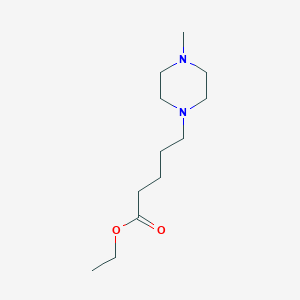
![N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide](/img/structure/B14522052.png)
![Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14522056.png)
